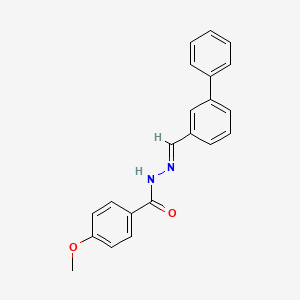![molecular formula C20H20N4O6S B5542614 1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)
1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules involving nitrophenyl, phenylsulfonyl, and piperazinyl groups like "1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione" typically involves multi-step chemical processes. These processes may include nitration, sulfonation, chlorination, aminolysis, and the use of optically active compounds to achieve high optical purities. For example, Ashimori et al. (1991) described the synthesis of optically active compounds with high optical purity through a process involving optical resolution and pharmacological investigations to define the active form of the synthesized compound (Ashimori et al., 1991).
Molecular Structure Analysis
The analysis of the molecular structure of such compounds involves understanding their crystal structure and the conformation of their constituent rings. Studies like those by Deniz and Ibiş (2009) can provide insights into the crystal structure, showing how the butadiene unit, piperazine ring, and nitro substituted groups arrange and conform in space, impacting the compound's chemical behavior (Deniz & Ibiş, 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ring-Opening/Ring-Closing Protocols : A method involving the ring opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines has been developed, enabling access to N-fused pyrroles through a tandem 1,6-H shift followed by 6π 1,5-electrocyclization. This approach facilitates the synthesis of compounds with both synthetic and biological relevance, indicating a potential pathway for generating derivatives of "1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione" for various applications (Bianchi et al., 2014).
Novel Diarylsulphides and Diarylsulphones Synthesis : The synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety has been reported, providing insights into the chemical versatility and potential for creating various derivatives that could have implications for the development of novel compounds for scientific research (Abbady et al., 2007).
Biological and Pharmacological Applications
- Biological Activity Screening : A series of new compounds derived from 1-(4-nitrophenylsulfonyl) piperidine-4-carbohydrazide were synthesized and evaluated for their biological activities. The compounds were tested for BSA binding studies, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities, revealing potential pharmacological applications. Molecular docking studies identified active sites responsible for AChE inhibition, suggesting a pathway for further therapeutic applications (Iqbal et al., 2020).
Material Science Applications
- Square Planar Ni(II) Complexes : Research into square planar Ni(II) complexes involving pyridine-4-carbonyl-hydrazine carbodithioate and other compounds has been conducted. These complexes were characterized and analyzed using various techniques, including IR and single crystal X-ray diffraction. The study provides insights into the structural and electronic properties of these complexes, which could have implications for material science applications (Bharati et al., 2013).
Propriétés
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c25-19-14-18(20(26)23(19)15-6-8-16(9-7-15)24(27)28)21-10-12-22(13-11-21)31(29,30)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPUZUURNVVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzenesulfonyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)
![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)
![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)
![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)
![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

